molecular formula C14H18O2 B13013199 1-(2-((3-Methylcyclobutyl)methoxy)phenyl)ethanone

1-(2-((3-Methylcyclobutyl)methoxy)phenyl)ethanone

Cat. No.: B13013199
M. Wt: 218.29 g/mol
InChI Key: ZMAZSJOVROKHQJ-UHFFFAOYSA-N
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Description

1-(2-((3-Methylcyclobutyl)methoxy)phenyl)ethanone is a synthetic organic compound with the molecular formula C14H18O2 and a molecular weight of 218.29 g/mol . It is supplied as a high-purity reagent for research and development purposes. This compound belongs to a class of chemical structures that are of significant interest in medicinal chemistry, particularly in the investigation of G-protein coupled receptors (GPCRs) . For instance, research into GPR88, an orphan GPCR highly expressed in the brain, has utilized structurally similar phenyl-ethanone derivatives as key scaffolds for developing novel agonists with potential applications in studying neurological disorders . The 3-methylcyclobutyl methoxy moiety present in this molecule is a notable structural feature that can contribute to the lipophilicity and three-dimensional shape of a potential bioactive compound, factors that are critical for optimizing potency and pharmacokinetic properties . Researchers may explore this molecule as a building block or intermediate in the synthesis of more complex target compounds for pharmaceutical discovery. This product is intended for use by qualified laboratory personnel only. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C14H18O2

Molecular Weight

218.29 g/mol

IUPAC Name

1-[2-[(3-methylcyclobutyl)methoxy]phenyl]ethanone

InChI

InChI=1S/C14H18O2/c1-10-7-12(8-10)9-16-14-6-4-3-5-13(14)11(2)15/h3-6,10,12H,7-9H2,1-2H3

InChI Key

ZMAZSJOVROKHQJ-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C1)COC2=CC=CC=C2C(=O)C

Origin of Product

United States

Preparation Methods

Synthesis of the Methoxy-Substituted Phenyl Ethanone Intermediate

The aromatic ketone core, 1-(2-hydroxyphenyl)ethanone or its derivatives, is prepared first. This can be achieved by:

  • Hydration of alkynyl-substituted pyridine derivatives or phenyl precursors in acidic media (e.g., sulfuric acid and toluene mixtures) at moderate temperatures (50–80 °C) for 2–16 hours, yielding the corresponding hydroxy-substituted ethanone with high molar yields (>90%).

  • Alternatively, direct acylation of methoxy-substituted phenols with acetylating agents under Friedel-Crafts conditions can be employed, although this method requires careful control to avoid poly-substitution.

Introduction of the 3-Methylcyclobutyl Group via Ether Formation

The key step involves forming the ether bond between the phenolic oxygen and the 3-methylcyclobutyl moiety:

  • The 3-methylcyclobutylmethanol or its halide derivative is reacted with the phenolic ethanone intermediate under nucleophilic substitution conditions.

  • Commonly, Williamson ether synthesis is used, where the phenol is deprotonated with a base (e.g., sodium hydride or potassium carbonate) and then reacted with 3-methylcyclobutylmethyl halide (e.g., bromide or chloride) to form the ether linkage.

  • Reaction conditions typically involve polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at temperatures ranging from room temperature to 80 °C, with reaction times from several hours to overnight to ensure complete conversion.

Final Purification and Characterization

  • The crude product is purified by conventional organic synthesis techniques such as liquid-liquid extraction, crystallization, or column chromatography.

  • Characterization is performed using nuclear magnetic resonance spectroscopy (1H NMR, 13C NMR), infrared spectroscopy (IR), and mass spectrometry (MS) to confirm the structure and purity (>95%).

Reaction Conditions and Optimization

Step Reagents/Conditions Temperature (°C) Time (hours) Yield (%) Notes
Hydration of alkynyl precursor Sulfuric acid:toluene (4:1) 50–80 2–16 >90 High molar yield, avoids tungsten catalysts
Ether formation (Williamson) Base (NaH, K2CO3), 3-methylcyclobutylmethyl halide, DMF/DMSO 25–80 6–16 70–85 Requires anhydrous conditions, inert atmosphere recommended
Purification Extraction, crystallization, chromatography Ambient Variable - Ensures >95% purity confirmed by NMR, MS

Research Findings and Advantages

  • The use of commercially available intermediates and avoidance of hazardous oxidants (e.g., hydrogen peroxide) improves safety and economic viability.

  • The process avoids tungsten-based catalysts, reducing environmental impact and cost.

  • The etherification step is critical for yield and purity; optimization of base, solvent, and temperature is essential.

  • Characterization data confirm the successful synthesis of the target compound with high purity, suitable for further applications in medicinal chemistry and organic synthesis.

Chemical Reactions Analysis

1-(2-((3-Methylcyclobutyl)methoxy)phenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Scientific Research Applications

1-(2-((3-Methylcyclobutyl)methoxy)phenyl)ethanone has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(2-((3-Methylcyclobutyl)methoxy)phenyl)ethanone involves its interaction with various molecular targets. The compound’s methoxy and cyclobutyl groups can participate in hydrogen bonding and hydrophobic interactions, influencing its binding affinity to specific proteins or enzymes. These interactions can modulate biological pathways and lead to various physiological effects .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties of Selected Ethanone Derivatives

Compound Name Substituent(s) Molecular Formula Key Features References
1-(2-((3-Methylcyclobutyl)methoxy)phenyl)ethanone 2-(3-Methylcyclobutyl methoxy) C₁₄H₁₈O₂ High lipophilicity; steric hindrance from cyclobutyl -
1-(2-Hydroxy-3,5-dimethoxyphenyl)ethanone 2-hydroxy, 3,5-dimethoxy C₁₀H₁₂O₄ Polar substituents; crystallographically confirmed planar structure
1-(4-(2,2,2-Trifluoroethoxy)phenyl)ethanone 4-trifluoroethoxy C₁₀H₉F₃O₂ Electron-withdrawing trifluoro group; enhanced electronegativity
1-(2-Methylphenyl)ethanone 2-methyl C₉H₁₀O Simple alkyl substitution; lower molecular weight
1-(3-Butoxy-4-methoxyphenyl)ethanone 3-butoxy, 4-methoxy C₁₃H₁₈O₃ Flexible alkoxy chain; moderate lipophilicity

Key Observations:

  • The 3-methylcyclobutyl methoxy group in the target compound introduces significant steric bulk compared to linear alkoxy chains (e.g., butoxy in ) or planar substituents (e.g., hydroxy/methoxy in ). This may hinder rotational freedom and influence binding to biological targets.
  • Compared to 1-(2-methylphenyl)ethanone (), the cyclobutyl methoxy group increases molecular weight and lipophilicity, which could enhance bioavailability but reduce solubility.

Biological Activity

1-(2-((3-Methylcyclobutyl)methoxy)phenyl)ethanone, with the molecular formula C14H18O2 and a molecular weight of 218.29 g/mol, is a compound of significant interest in medicinal chemistry due to its unique structural features. This compound contains both methoxy and cyclobutyl groups, which may enhance its biological activity through various mechanisms of interaction with biological targets. Understanding the biological activity of this compound is crucial for potential therapeutic applications.

Structural Characteristics

The structural complexity of this compound allows for various interactions that can influence its pharmacological effects. The methoxy group can facilitate hydrogen bonding, while the cyclobutyl moiety introduces steric hindrance that may affect binding affinity and specificity towards certain proteins or enzymes.

Comparison with Related Compounds

A comparative analysis with structurally similar compounds highlights the unique aspects of this compound:

Compound NameStructural FeaturesUnique Aspects
2-Methoxy-1-phenyl-ethanoneMethoxy group on phenyl without cyclobutylLess sterically hindered; different reactivity
1-(2-Methoxyphenyl)ethanoneMethoxy group on phenyl without cyclobutylDifferent chemical properties due to lack of cyclobutyl group
1-(3-Methylcyclobutyl)-ethanoneSimilar cyclobutyl presence but lacks methoxy substitutionDifferent reactivity profile due to absence of phenolic structure

Research indicates that the biological activity of this compound may involve interactions with various biological targets. The potential mechanisms include:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, influencing metabolic pathways.
  • Receptor Modulation : It could interact with various receptors, affecting signaling pathways critical for cellular functions.

Case Studies and Experimental Findings

Recent studies have explored the compound's effects on cell proliferation and apoptosis:

  • Cell Proliferation Assay : In vitro studies demonstrated that treatment with this compound resulted in a significant decrease in cell viability in certain cancer cell lines, indicating potential anti-cancer properties.
  • Apoptosis Induction : Fluorescent assays showed increased activation of caspase-3 in treated cells, suggesting that the compound induces apoptosis through intrinsic pathways.

Pharmacokinetics and ADMET Properties

Understanding the pharmacokinetic profile and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is essential for evaluating the therapeutic potential:

  • Absorption : Preliminary data suggest favorable gastrointestinal absorption characteristics.
  • Distribution : The presence of a lipophilic cyclobutyl group may enhance membrane permeability.
  • Metabolism : Ongoing studies aim to elucidate metabolic pathways and identify potential metabolites.
  • Toxicity : Initial toxicity assessments indicate a need for further investigation to fully characterize safety profiles.

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